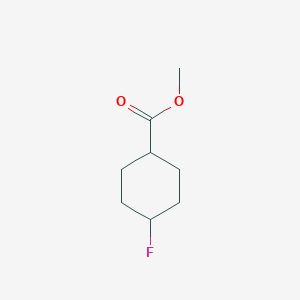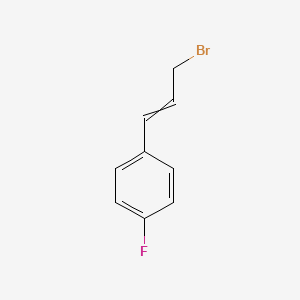![molecular formula C13H23NO2Si B8622915 [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol](/img/structure/B8622915.png)
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol
Descripción general
Descripción
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol is a chemical compound that features a pyridine ring substituted with tert-butyldimethylsilyloxymethyl and hydroxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often include the use of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The hydroxymethyl group is introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The formyl group can be reduced back to a hydroxymethyl group.
Substitution: The tert-butyldimethylsilyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a formyl or carboxyl group, while reduction of the formyl group regenerates the hydroxymethyl group.
Aplicaciones Científicas De Investigación
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol involves its interaction with various molecular targets. The tert-butyldimethylsilyloxymethyl group provides steric protection, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make the compound useful in modifying the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(tert-Butyldimethylsilyloxymethyl)-2-methylpyridine
- 5-(tert-Butyldimethylsilyloxymethyl)-2-ethylpyridine
- 5-(tert-Butyldimethylsilyloxymethyl)-2-(methoxymethyl)pyridine
Uniqueness
The uniqueness of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol lies in its combination of steric protection from the tert-butyldimethylsilyloxymethyl group and the reactivity of the hydroxymethyl group. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C13H23NO2Si |
|---|---|
Peso molecular |
253.41 g/mol |
Nombre IUPAC |
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-11-6-7-12(9-15)14-8-11/h6-8,15H,9-10H2,1-5H3 |
Clave InChI |
QDVSCOYGGABOQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-2-[(2-chlorophenyl)methyl]aniline](/img/structure/B8622836.png)



![1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine](/img/structure/B8622879.png)









